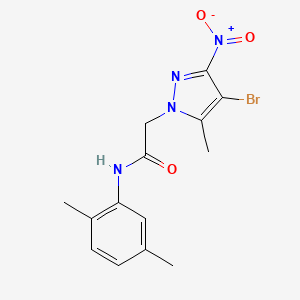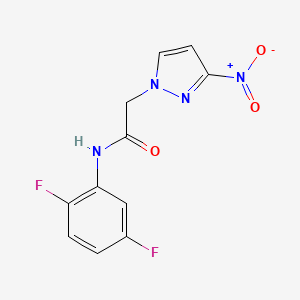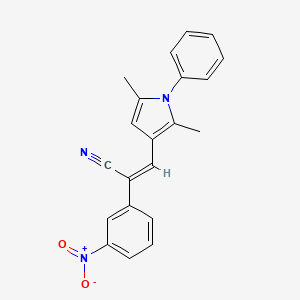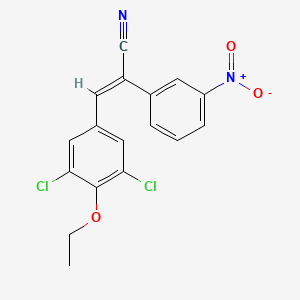
3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile
描述
3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile, also known as BDFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of acrylonitrile derivatives, which have been extensively studied for their diverse biological activities.
科学研究应用
3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological samples. In material science, 3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties.
作用机制
The mechanism of action of 3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. 3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been shown to bind to the colchicine binding site on tubulin, leading to the disruption of microtubule formation and subsequent cell cycle arrest. 3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. 3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological samples. In addition, 3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of 3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile is its potent anticancer activity, which makes it a promising candidate for the development of novel anticancer drugs. 3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
For research on 3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)acrylonitrile include the development of novel derivatives with improved solubility and bioavailability, investigation of the mechanism of action, and investigation of its potential as a building block for the synthesis of novel materials.
属性
IUPAC Name |
(E)-3-(5-bromo-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFNO2/c1-21-16-9-17(22-2)14(18)8-11(16)7-12(10-20)13-5-3-4-6-15(13)19/h3-9H,1-2H3/b12-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIPIJSAYWVEBR-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=CC=CC=C2F)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=CC=C2F)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3502412.png)
![2-ethyl-4-(2-furylmethoxy)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3502417.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3502422.png)


![1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B3502441.png)
![5-(3-chlorophenyl)-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-2-furamide](/img/structure/B3502444.png)
![1-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B3502449.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B3502465.png)
![3-[5-(2,3-dichlorophenyl)-2-furyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B3502481.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B3502496.png)

![3-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B3502510.png)
